

What is the chemical formula for Dimethylglyoxime?

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Dimethylglyoxime: A Comprehensive Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylglyoxime (DMG), a dioxime derivative of butane-2,3-dione, is a cornerstone of analytical and coordination chemistry.[1] Its chemical formula is C₄H₈N₂O₂, with the condensed structural formula CH₃C(NOH)C(NOH)CH₃.[2][3][4] This white crystalline solid is renowned for its high selectivity as a chelating agent, particularly for nickel and palladium ions, with which it forms intensely colored, insoluble complexes.[1][5] This property has established **Dimethylglyoxime** as a critical reagent for gravimetric analysis, metal purification, and qualitative spot tests.[6][7] This guide provides an in-depth overview of its chemical properties, synthesis, and a detailed protocol for its most common application: the quantitative determination of nickel.

Chemical and Physical Properties

Dimethylglyoxime, abbreviated as dmgH₂ in its neutral form and dmgH⁻ as its anionic ligand, is a white crystalline powder.[2][3] While it demonstrates poor solubility in water, it is readily soluble in organic solvents such as ethanol, methanol, and acetone, as well as in sodium hydroxide solutions.[4][5][8]



Quantitative Data Summary

The key physical and chemical properties of **Dimethylglyoxime** are summarized in the table below for quick reference.

Property	Value	Citations
Chemical Formula	C4H8N2O2	[3][5][8][9]
Structural Formula	CH₃C(NOH)C(NOH)CH₃	[2][3]
Molar Mass	116.12 g/mol	[3]
Appearance	White crystalline solid or powder	[3][4][8]
Density	1.37 g/cm ³	[3]
Melting Point	240-241 °C (decomposes)	[3][4]
Solubility in Water	Low / Insoluble	[3][4][5]
Solubility	Soluble in ethanol, methanol, acetone, ether	[4][5]
CAS Number	95-45-4	[2]

Synthesis of Dimethylglyoxime

The synthesis of **Dimethylglyoxime** is typically achieved through a two-step process starting from butanone (methyl ethyl ketone).[2][10]

- Formation of Biacetyl Monoxime: Butanone is reacted with an alkyl nitrite, such as ethyl nitrite, in the presence of an acid catalyst (e.g., hydrochloric acid). This reaction converts the butanone into biacetyl monoxime.[2][10][11]
 - CH₃C(O)CH₂CH₃ + CH₃CH₂ONO → CH₃C(O)C(NOH)CH₃ + CH₃CH₂OH[10]
- Formation of **Dimethylglyoxime**: The resulting biacetyl monoxime is then reacted with a
 hydroxylamine salt, such as sodium hydroxylamine monosulfonate, to form the second
 oxime group, yielding **Dimethylglyoxime**.[2][10][11]



CH₃C(O)C(NOH)CH₃ + HONHSO₃Na → CH₃C(NOH)C(NOH)CH₃ + NaHSO₄[10]

The final product, **Dimethylglyoxime**, crystallizes from the solution and can be purified by recrystallization.[11]

Principle of Nickel Detection

Dimethylglyoxime is a highly sensitive and specific reagent for the detection and quantification of nickel(II) ions.[5] The reaction, discovered by Lev Aleksandrovich Chugaev, involves two bidentate **Dimethylglyoxime** ligands chelating a central nickel ion.[12] This forms a stable, square planar complex, bis(dimethylglyoximato)nickel(II), which precipitates from the solution as a brilliant cherry-red solid.[6][7][12]

The overall balanced ionic equation for this reaction is: $Ni^{2+}(aq) + 2C_4H_8N_2O_2(aq) \rightarrow --$ INVALID-LINK-- + $2H^+(aq)[6][12][13]$

The formation of hydrogen ions during the reaction necessitates careful pH control.[14] The precipitation is quantitative in a buffered solution with a pH between 5 and 9.[7][13] Below pH 5, the equilibrium shifts, favoring the dissolution of the complex.[7] To prevent interference from other metal ions like Fe(III) or Cr(III), which can form insoluble hydroxides in the buffered solution, a masking agent such as tartaric or citric acid is added. These agents form soluble complexes with the interfering ions, keeping them in solution.[7][14]

Experimental Protocol: Gravimetric Determination of Nickel

This section details a standard laboratory procedure for the quantitative analysis of nickel in a sample solution using **Dimethylglyoxime**.

Reagents and Solutions

- Nickel Sample Solution: An accurately weighed sample containing nickel, dissolved in acid.
- Hydrochloric Acid (HCl): Dilute solution for pH adjustment.
- Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH): Dilute solution for pH adjustment.



- 1% Dimethylglyoxime Solution: 1 g of Dimethylglyoxime dissolved in 100 mL of 95% ethanol.[14]
- Tartaric or Citric Acid: To mask interfering ions.[13][14]
- Silver Nitrate (AgNO₃) Solution: For testing for the presence of chloride ions in washings.

Procedure

- Sample Preparation: Accurately weigh the nickel-containing sample and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with deionized water in a beaker.
- Masking of Interferences: Add tartaric or citric acid to the solution to complex any interfering ions, such as Fe(III).[14]
- pH Adjustment: Make the solution slightly acidic (pH ≈ 5) using dilute hydrochloric acid.[7]
- · Precipitation:
 - Gently warm the solution to approximately 70-80 °C. Do not boil.[14]
 - Add the 1% ethanolic **Dimethylglyoxime** solution. An excess is required to ensure complete precipitation.[14]
 - Slowly add dilute ammonia solution dropwise while stirring continuously until the solution is slightly alkaline and the red precipitate of bis(dimethylglyoximato)nickel(II) forms.[14]
- Digestion: Keep the beaker on a water bath or hot plate at a gentle heat (60-80 °C) for 30-60 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.[7][13]
- Cooling and Filtration:
 - Allow the beaker to cool to room temperature.
 - Test for complete precipitation by adding a few more drops of the **Dimethylglyoxime** solution to the clear supernatant. No further precipitate should form.[7]

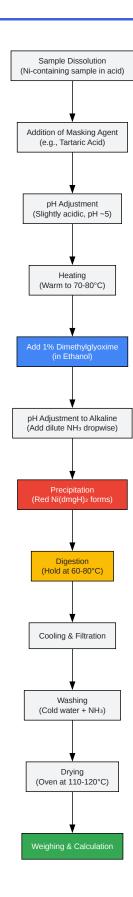


- Filter the precipitate through a pre-weighed sintered glass crucible (G4) or ashless filter paper.[13]
- Washing: Wash the precipitate with cold deionized water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃ solution).[7]
- Drying and Weighing:
 - Dry the crucible containing the precipitate in an oven at 110-120 °C until a constant weight is achieved.
 - Cool the crucible in a desiccator before each weighing.
- Calculation: The weight of the nickel in the original sample can be calculated from the weight
 of the dried [Ni(C₄H₇N₂O₂)₂] precipitate using the gravimetric factor (Weight of Ni / Molecular
 Weight of [Ni(C₄H₇N₂O₂)₂]).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric determination of nickel using **Dimethylglyoxime**.





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Caption: Workflow for the gravimetric determination of nickel.



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